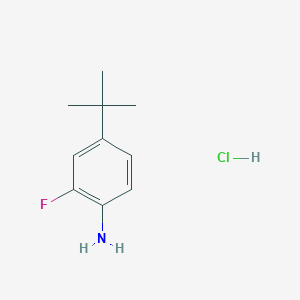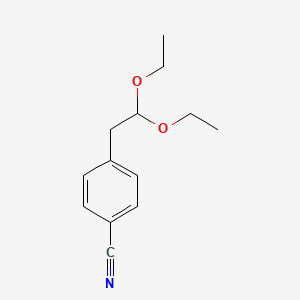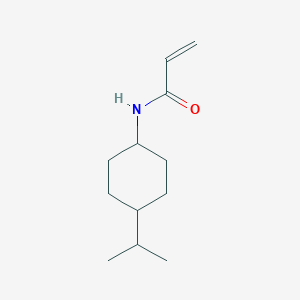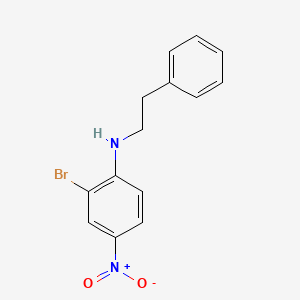![molecular formula C20H20F3N3O3 B3009193 N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1396850-06-8](/img/structure/B3009193.png)
N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains several functional groups including a trifluoromethyl group, a tetrahydroquinazolin group, and a dihydrobenzo[b][1,4]dioxine group. Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique physical and chemical properties . Tetrahydroquinazolines are a type of heterocyclic compound that have been studied for their potential biological activities . Dihydrobenzo[b][1,4]dioxines are a type of aromatic ether.
Molecular Structure Analysis
The molecular structure of a compound can be determined through various spectroscopic techniques including FTIR, NMR, and MS . Density functional theory (DFT) can also be used to calculate the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the trifluoromethyl group could potentially undergo various reactions including radical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the trifluoromethyl group is known for its strong electronegativity and stability .科学的研究の応用
Synthesis and Reactivity
Reactions of ethyl 6,6-dialkyl-8,9-dioxo-5,6,8,9-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinoline-10-carboxylates with N-nucleophiles have shown the formation of enaminoketoamides and a benzimidazole fragment, highlighting the compound's potential as a precursor for heterocyclic system synthesis (Mikhailovskii et al., 2017).
Hydrolytic opening of the quinazoline ring in related derivatives indicates the ease of transformation under various conditions, suggesting a versatility in chemical reactions that could be applied to the development of new compounds (Shemchuk et al., 2010).
Chemical Synthesis Techniques
A synthesis involving Pummerer-type cyclization facilitated by boron trifluoride diethyl etherate on quinazolin derivatives underscores a method to achieve complex heterocyclic structures, pointing to the compound's utility in generating pharmacologically relevant molecules (Saitoh et al., 2001).
Analytical and Biological Evaluation
Electrospray mass spectrometry and fragmentation studies on N-linked carbohydrates derivatized at the reducing terminus, involving similar structural frameworks, demonstrate the compound's potential in biochemical analysis and molecular biology research (Harvey, 2000).
Inhibition of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase by N9-substituted 2,4-diaminoquinazolines, which share a structural motif, highlights the therapeutic potential of such compounds in treating infectious diseases (Gangjee et al., 2008).
Novel Compound Synthesis
Synthesis and Analgesic Activity of Pyrazoles and Triazoles bearing a quinazoline moiety suggests the application of such structures in developing new analgesic agents, demonstrating the broader pharmaceutical implications of research on these compounds (Saad et al., 2011).
作用機序
Mode of Action
The presence of a trifluoromethyl group (-cf3) in its structure suggests that it may exhibit enhanced potency towards its targets through key hydrogen bonding interactions .
Biochemical Pathways
Without specific target identification, it is challenging to summarize the affected biochemical pathways. Compounds with similar structures have been shown to inhibit enzymes such as reverse transcriptase, suggesting potential involvement in nucleic acid metabolism .
特性
IUPAC Name |
N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3/c21-20(22,23)18-12-5-1-2-6-13(12)25-17(26-18)9-10-24-19(27)16-11-28-14-7-3-4-8-15(14)29-16/h3-4,7-8,16H,1-2,5-6,9-11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQZXENSBYNFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3COC4=CC=CC=C4O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3009110.png)

![[(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B3009112.png)
![5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B3009116.png)
![2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile](/img/structure/B3009119.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B3009121.png)



![2-(4-Chlorophenoxy)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylpropanamide](/img/structure/B3009127.png)

![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid](/img/structure/B3009131.png)
